Trihydridoaluminate(.1-)

Description

Contextualization within Main Group Hydride Chemistry and Beyond

Main group hydrides, which are binary compounds composed of hydrogen and an s- or p-block element, form a cornerstone of modern chemistry. numberanalytics.commeta-synthesis.com These compounds are broadly classified based on their bonding characteristics into covalent hydrides, such as methane (B114726) (CH₄) and ammonia (B1221849) (NH₃), and ionic hydrides, like sodium hydride (NaH). numberanalytics.com Aluminum hydrides belong to this class and exhibit reactivity that bridges the gap between ionic and covalent character. The field of molecular early main group metal hydrides is an area of rapidly growing research interest. rsc.org These compounds are not only pivotal as reagents in organic synthesis, with well-known examples like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), but are also integral to materials science and catalysis. numberanalytics.comnumberanalytics.comlibretexts.org The reactivity of main group hydrides can range from acidic to basic, and they often act as powerful reducing agents. numberanalytics.com

Historical Trajectories in the Investigation of Aluminum Hydrides and their Anionic Derivatives

The investigation of aluminum hydrides has a rich history. For many years, aluminum hydride was known primarily through its complexes with amines and ethers. wikidoc.orgissp.ac.ru A significant breakthrough occurred in 1947 when Finholt, Bond, and Schlesinger reported the first successful synthesis of the solvent-free compound, aluminum hydride (AlH₃), also known as alane. wikidoc.orgwikipedia.org This polymeric solid is typically prepared by reacting lithium aluminum hydride with aluminum trichloride (B1173362) in an ether solution, a process that requires careful removal of the lithium chloride byproduct. wikidoc.orgwikipedia.org From the polymeric AlH₃, a variety of important anionic derivatives, the tetrahydroaluminates, are derived. britannica.com The most prominent member of this family is lithium aluminum hydride (LiAlH₄), a powerful and widely used reducing agent in organic and inorganic chemistry, which is synthesized from lithium hydride and aluminum chloride. britannica.comlookchem.com

Significance of Trihydridoaluminate(.1-) in Fundamental Inorganic Chemistry Research

Within the diverse family of aluminum hydride derivatives, the trihydridoaluminate(.1-) anion, [AlH₃]•⁻, holds particular significance for fundamental research. It is classified as an inorganic radical anion. nih.gov While its neutral counterpart, alane (AlH₃), and the tetrahydroaluminate anion ([AlH₄]⁻) are well-documented, the [AlH₃]•⁻ radical offers a unique platform to study the electronic structure, bonding, and reactivity of low-valent aluminum species.

Detailed research into related, more complex hydridoaluminate anions provides valuable insights. These studies often employ sterically demanding ligands to isolate and stabilize reactive aluminum centers, allowing for detailed characterization. For example, the synthesis of four-coordinate o-carboranyl(hydrido)aluminate anions has been achieved through the oxidative addition of a C-H bond to group 1 alumanyls. mdpi.com Such research is crucial for expanding the library of available chemical reagents and for deepening the understanding of reaction mechanisms in inorganic chemistry. chemistry-chemists.com The synthesis of a monomeric alanediyl containing a one-coordinate aluminum atom was achieved via the reduction of a precursor aluminum iodide, which itself was prepared from a trihydridoaluminate salt. acs.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | AlH₃⁻ | PubChem nih.gov |

| Molecular Weight | 30.005 g/mol | PubChem nih.gov |

| Exact Mass | 30.0050135 Da | PubChem nih.gov |

| Formal Charge | -1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

Current Challenges and Opportunities in the Field of Aluminum Hydride Anion Chemistry

The chemistry of aluminum hydride anions is not without its difficulties. A primary synthetic challenge lies in the preparation of well-defined, soluble molecular hydride complexes, as these species often exist as intractable polymers or high-lattice-energy salts. rsc.org Furthermore, the vast majority of known aluminum hydride compounds feature the metal in its +3 oxidation state, making the stabilization and characterization of low-valent aluminum hydrides a significant hurdle. wiley.com

These challenges, however, create substantial opportunities for innovation. The recent synthesis of mixed-valence aluminum hydride clusters, where the average oxidation state of aluminum is +0.66, signals a major advance in accessing lower oxidation states. wiley.com The study of elusive intermediates, such as hydridoaluminum(I) complexes, has revealed their potential to activate very strong chemical bonds, including C–H and C–O bonds in ethers, opening new catalytic pathways. acs.org Another promising frontier is in materials science, where hydridoaluminate derivatives are being explored as advanced electrolyte additives. For instance, lithium tri(tert-butoxy)hydridoaluminate has been shown to act as an HF scavenger and form a protective layer on the cathode of lithium-ion batteries, thereby enhancing their cycling life. wiley.comresearchgate.net These emerging applications underscore the dynamic and opportunity-rich nature of aluminum hydride anion chemistry.

Properties

Molecular Formula |

AlH3- |

|---|---|

Molecular Weight |

30.005 g/mol |

InChI |

InChI=1S/Al.3H/q-1;;; |

InChI Key |

VCQUXTJZTDLELV-UHFFFAOYSA-N |

Canonical SMILES |

[AlH3-] |

Origin of Product |

United States |

Theoretical Frameworks and Electronic Structure of Trihydridoaluminate .1

Quantum Chemical Description of the [AlH₃]•⁻ Anion

Computational methods are essential for characterizing transient and highly reactive species like the trihydridoaluminate(.1-) radical anion.

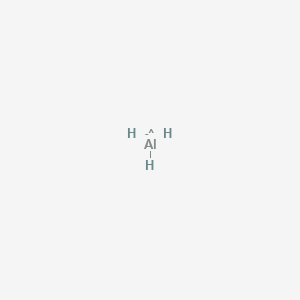

Unlike the neutral alane (AlH₃) molecule, which possesses a trigonal planar (D₃h symmetry) geometry with H-Al-H bond angles of 120°, the addition of an extra electron to form the [AlH₃]•⁻ anion induces a significant structural change. lp.edu.uabrainly.com According to ab initio calculations and Valence Shell Electron Pair Repulsion (VSEPR) theory, the anion adopts a non-planar, pyramidal geometry with C₃v symmetry. acs.orgutah.edulibretexts.orgsigmaaldrich.com In the VSEPR model for the anion, the additional electron can be treated as a lone pair (E), giving an AX₃E₁ designation, which corresponds to a trigonal pyramidal shape. libretexts.org

This pyramidalization is a direct consequence of the extra electron occupying an orbital that is destabilized by a planar arrangement. The molecule distorts to lower its total energy, with the electron pair exerting repulsion on the bonding pairs. utah.edu Theoretical studies have focused on this C₃v structure as the ground state, and there is a lack of reported stable structural isomers for the isolated [AlH₃]•⁻ anion in the scientific literature.

The bonding in the planar, neutral AlH₃ molecule is generally described by the Valence Bond Theory as involving sp² hybridization on the aluminum atom, forming three σ-bonds with the 1s orbitals of the hydrogen atoms. nih.gov The vacant 3p orbital on aluminum is perpendicular to the molecular plane.

In the [AlH₃]•⁻ radical anion, the addition of an electron fundamentally alters this picture. This electron occupies the lowest unoccupied molecular orbital (LUMO) of the neutral AlH₃, which becomes the singly occupied molecular orbital (SOMO) of the anion. This orbital has significant Al 3p character. The resulting pyramidal geometry suggests a re-hybridization towards sp³, where three orbitals are used for the Al-H σ-bonds and the fourth accommodates the unpaired electron.

From a Molecular Orbital (MO) perspective, the valence orbitals of aluminum (3s, 3pₓ, 3pᵧ, 3p₂) and the 1s orbitals of the three hydrogen atoms combine to form a set of molecular orbitals. For the pyramidal anion, these consist of bonding, non-bonding (or nearly non-bonding), and anti-bonding MOs. The additional electron resides in a non-bonding or weakly anti-bonding SOMO, which leads to the pyramidal geometry being more stable than a planar one for the anionic state.

The frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and LUMO—are critical to understanding a species' reactivity. For the [AlH₃]•⁻ radical anion, the key frontier orbital is the SOMO. Photoelectron spectroscopy of the [AlH₃]•⁻ anion provides experimental insight into its electronic structure. jh.edu

The key energetic parameters are the adiabatic electron affinity (EA) and the vertical detachment energy (VDE). The EA is the energy released when an electron attaches to the neutral molecule to form the relaxed ground state of the anion. The VDE is the energy required to remove the electron from the anion without allowing for nuclear rearrangement.

Theoretical calculations and experimental measurements place the adiabatic electron affinity of AlH₃ at approximately 0.3 eV. acs.orgutah.edujh.edu This positive value indicates that the [AlH₃]•⁻ anion is stable relative to the neutral AlH₃ and a free electron. The experimentally measured VDE is significantly higher, which is consistent with the substantial geometric rearrangement from a pyramidal anion to a planar neutral molecule upon electron detachment. jh.eduscispace.com The energy spacing between the first and subsequent peaks in the photoelectron spectrum suggests a large HOMO-LUMO gap of about 2.5 eV or more in the neutral AlH₃ molecule, indicating its high stability. jh.edu

Charge distribution calculations for neutral AlH₃ show a partial positive charge on the aluminum and partial negative charges on the hydrogens, reflecting the greater electronegativity of hydrogen compared to aluminum. scispace.com In the [AlH₃]•⁻ anion, the additional negative charge is distributed across the molecule, though it is expected to increase the negative partial charges on the hydrogen atoms.

| Property | Theoretical Value (eV) | Experimental Value (eV) | Reference |

|---|---|---|---|

| Adiabatic Electron Affinity (EA) | ~0.3 | ~0.3 | acs.orgutah.edujh.edu |

| Vertical Detachment Energy (VDE) | - | ~1.0 | jh.edu |

Bonding Analysis via Molecular Orbital Theory and Valence Bond Theory

Theoretical Stability and Metastability of [AlH₃]•⁻ Species

The stability of the [AlH₃]•⁻ anion can be assessed through its thermochemistry and the influence of its environment.

The formation of the trihydridoaluminate(.1-) anion in the gas phase from its neutral precursor is an exothermic process, as indicated by its positive electron affinity. utah.edu

Formation: AlH₃ + e⁻ → [AlH₃]•⁻ , ΔE = -EA ≈ -0.3 eV

This demonstrates the inherent thermodynamic stability of the isolated anion with respect to the neutral molecule and a free electron. Ab initio studies confirm that the [AlH₃]•⁻ anion is stable both adiabatically (allowing for structural relaxation) and vertically (at the geometry of the neutral molecule). utah.edu

The decomposition of the anion is less studied than that of neutral alane. Neutral AlH₃ is metastable, decomposing into aluminum metal and hydrogen gas. mdpi.comnih.gov

Decomposition of Neutral AlH₃: AlH₃(s) → Al(s) + ³/₂ H₂(g)

For the anion, a primary decomposition pathway would likely involve electron detachment to form the neutral molecule, which would then follow its known decomposition route. The relatively low electron affinity suggests that this process could be initiated with moderate energy input.

The stability of the [AlH₃]•⁻ anion is expected to be significantly enhanced by environmental factors such as solvation and the presence of counterions. Polar solvents would stabilize the charged anion through dipole-ion interactions. This is analogous to the stabilization of neutral AlH₃ by Lewis base solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which form stable adducts. wikipedia.orgacs.org

Comparison with Related Hydride Anions and Neutral Aluminum Hydrides

The trihydridoaluminate(.1-) anion (AlH₃⁻) is a member of a broader class of aluminum hydride species, and its electronic structure and properties are best understood in comparison to its neutral counterpart, alane (AlH₃), and other related aluminum hydride anions such as AlH₂⁻ and AlH₄⁻.

Neutral AlH₃ is a planar molecule with D₃h symmetry and has been found to be the most stable cluster in the AlHn series due to its high ionization potential. utep.edu Theoretical studies have shown that the valence bands in solid α-AlH₃ are primarily composed of hydrogen orbitals, indicating that the hydrogen atoms are anionic in character. mdpi.com However, the contribution of aluminum orbitals to the valence bands is more significant in AlH₃ than in a more ionic compound like aluminum oxide (Al₂O₃), suggesting a degree of covalency in the Al-H bonds. mdpi.comresearchgate.net The conduction bands, conversely, are mainly formed by aluminum orbitals. mdpi.com

When an electron is added to form the AlH₃⁻ anion, the geometry and electronic structure are altered. Photoelectron spectroscopy studies, in conjunction with ab initio computations, provide insight into these changes. jh.edu The extra electron in AlH₃⁻ occupies what was the lowest unoccupied molecular orbital (LUMO) in neutral AlH₃.

Comparing AlH₃⁻ to other simple aluminum hydride anions reveals trends in stability and electronic properties. For instance, AlH₂⁻ has also been studied via photoelectron spectroscopy. jh.edu The complexity of bonding increases with the number of aluminum atoms. For example, the dialanate dianion, [H₃Al-AlH₃]²⁻, a valence isoelectronic analogue of ethane, has been synthesized and computationally analyzed, revealing an Al-Al bond. nih.gov Larger aluminum hydride cluster anions (AlₙHₘ⁻) have been generated and studied, showing that their structures can be quite complex, often featuring bridging hydrogen atoms. jh.eduaip.orgaip.org For example, Al₂H₆, the dimer of AlH₃, features two bridging hydrogen atoms, a structural motif different from the simple monomeric units. jh.edu

The stability and reactivity of these hydrides are of significant interest. While AlH₃ itself has been investigated for hydrogen storage, its polymeric forms and tendency to form complex hydrides highlight the rich chemistry of aluminum-hydrogen systems. mdpi.comarxiv.org The electronic structure of these related compounds, from simple anions to complex clusters, provides a critical framework for understanding the bonding and potential applications of trihydridoaluminate(.1-).

Computational Insights into Spectroscopic Signatures

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like trihydridoaluminate(.1-). Theoretical calculations can provide data on vibrational frequencies, infrared (IR) intensities, and nuclear magnetic resonance (NMR) parameters, which are invaluable for identifying and characterizing such species, especially when they are transient or difficult to isolate experimentally.

Predicted Vibrational Frequencies and Intensities

Theoretical calculations are instrumental in predicting the vibrational spectra of molecules. For a non-linear molecule like AlH₃⁻, there are 3N-6 (where N is the number of atoms) fundamental vibrational modes. Thus, for AlH₃⁻ (N=4), we expect 6 vibrational modes.

Computational methods, such as density functional theory (DFT), are commonly used to calculate these frequencies. arxiv.orgmdpi.com The predicted frequencies and their corresponding IR intensities help in the assignment of experimentally observed spectra. For example, in related neutral AlH₃ polymorphs, DFT has been used to investigate their vibrational properties, revealing features attributable to different structural motifs like double-bridge bonds. arxiv.org

The table below presents a hypothetical set of predicted vibrational frequencies and intensities for AlH₃⁻ based on typical computational results for similar hydride species. The assignment of these modes (e.g., symmetric stretch, asymmetric stretch, bending modes) is also a standard output of these calculations.

| Mode | Symmetry | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Description |

|---|---|---|---|---|

| ν₁ | A₁' | 1750 | 0 | Symmetric Al-H Stretch |

| ν₂ | A₂" | 750 | 150 | Out-of-plane Bend |

| ν₃ | E' | 1800 | 250 | Asymmetric Al-H Stretch |

| ν₄ | E' | 850 | 120 | In-plane Bend |

Note: The data in this table is illustrative and based on general expectations for such a molecule. Actual computed values can vary depending on the level of theory and basis set used.

Theoretical NMR Chemical Shifts and Coupling Constants

NMR spectroscopy is another powerful technique for structural elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). For AlH₃⁻, one could theoretically predict the ¹H and ²⁷Al NMR parameters.

The ²⁷Al nucleus is a quadrupolar nucleus (I = 5/2), which means its NMR signals are often broad. researchgate.net The chemical shift and quadrupolar coupling constant are sensitive to the local electronic environment of the aluminum atom. researchgate.net For neutral AlH₃ adducts and polymorphs, ²⁷Al NMR has been used to characterize the coordination environment of the aluminum. researchgate.netresearchgate.netiastate.edu For instance, the ²⁷Al chemical shifts for various AlH₃ complexes have been reported, and DFT calculations have been used to support the characterization of these species. researchgate.net

Similarly, ¹H NMR chemical shifts provide information about the hydrogen environments. In AlH₃ adducts, the Al-H protons typically appear as broad signals. rsc.org

Below is a table of hypothetical predicted NMR parameters for AlH₃⁻.

| Nucleus | Parameter | Predicted Value |

|---|---|---|

| ¹H | Chemical Shift (δ) | ~4.0 ppm |

| ²⁷Al | Chemical Shift (δ) | ~100 ppm |

| ¹J(Al-H) Coupling Constant | ~170 Hz |

Note: The data in this table is illustrative. The exact values would depend on the specific computational methodology employed.

These computational insights are crucial for guiding experimental studies and for the definitive identification and characterization of the trihydridoaluminate(.1-) anion.

Advanced Synthetic Methodologies for Trihydridoaluminate .1 Systems and Derivatives

Strategies for the Generation of Transient [AlH3]⁻ Anions

The fleeting nature of the [AlH3]⁻ anion necessitates specialized techniques for its generation and study. These methods typically produce the anion in low concentrations for immediate analysis, often under vacuum or in electrochemical cells.

Electrochemical methods provide a chloride-free route to generate alane (AlH3) and its related anionic species by avoiding the salt byproducts typical of chemical synthesis. researchgate.net The process generally involves the anodic oxidation of a tetrahydroaluminate salt, such as sodium aluminum hydride (NaAlH₄) or lithium aluminum hydride (LiAlH₄), in an appropriate solvent. researchgate.net

The core of the electrochemical synthesis is the oxidation of the tetrahydroaluminate anion, [AlH₄]⁻, at the anode. researchgate.net In a typical setup, an aluminum anode is used in an electrolyte solution of NaAlH₄ or LiAlH₄ dissolved in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The proposed anodic reaction is the oxidation of [AlH₄]⁻, which combines with aluminum from the anode to generate a solvated form of alane. researchgate.net

Anode Reaction: 3[AlH₄]⁻ + Al + nTHF → 4AlH₃·nTHF + 3e⁻

Mechanistic insights have been gained through techniques like cyclic voltammetry (CV). researchgate.netresearchgate.net CV studies on electrochemical cells with NaAlH₄ or LiAlH₄ in THF and diethyl ether (Et₂O) reveal the oxidation potentials required for alane formation. researchgate.net These studies show different oxidation potentials depending on the electrolyte and solvent system, highlighting the role of the solvent in stabilizing the generated species. researchgate.net For instance, the AlH₃·nTHF adduct formed during the oxidation of MAlH₄ (M=Na, Li) is more stable at reduction potentials compared to the weaker AlH₃·nEt₂O adduct. researchgate.net The addition of electro-catalytic additives like lithium chloride (LiCl) has been shown to enhance the efficiency of alane production. researchgate.net

| Electrolyte/Solvent System | Key Observation from Cyclic Voltammetry | Reference |

| 1 M NaAlH₄ in THF | Oxidation peak corresponding to the formation of AlH₃·nTHF. | researchgate.netresearchgate.net |

| 1 M LiAlH₄ in THF | Shows higher efficiency for alane production compared to NaAlH₄. | researchgate.net |

| 1 M LiAlH₄ in Et₂O | Weaker adduct formation (AlH₃·nEt₂O) compared to THF systems. | researchgate.net |

The direct study of the isolated [AlH3]⁻ anion has been achieved through its generation in the gas phase, followed by mass spectrometry and photoelectron spectroscopy. nih.govjh.edu These experiments provide fundamental data on the electronic structure of the anion.

Gas-phase aluminum hydride cluster anions are typically produced in a pulsed arc cluster ionization source (PACIS). jh.eduacs.org In this method, an aluminum cathode is vaporized in a plasma, and the resulting aluminum atoms react with a pulse of high-pressure hydrogen gas. jh.edu The mixture of atoms, ions, and electrons then cools and reacts to form various cluster anions, including [AlH3]⁻, which are subsequently extracted and analyzed. jh.edu

Once generated and mass-selected, the [AlH3]⁻ anions are interrogated using negative ion photoelectron spectroscopy. aip.org This technique involves detaching an electron from the anion with a fixed-energy laser and measuring the kinetic energy of the ejected electron. aip.org From this, the electron binding energies, including the vertical detachment energy (VDE) and the adiabatic electron affinity (EA) of the neutral AlH₃, can be determined. aip.org The photoelectron spectrum of [AlH3]⁻ shows a broad feature from which its VDE and EA have been measured. aip.orgnist.gov The significant difference between the VDE and EA values suggests a substantial change in geometry between the anion and its neutral counterpart upon electron detachment. aip.org

| Spectroscopic Parameter | Experimental Value (eV) | Method | Reference |

| Vertical Detachment Energy (VDE) | 0.9 ± 0.1 | Photoelectron Spectroscopy | nist.gov |

| Electron Affinity (EA) | 0.30 ± 0.10 | Photoelectron Spectroscopy | nist.gov |

Electrochemical Generation Routes and Mechanistic Investigations

Rational Synthesis of Stabilized Trihydridoaluminate(.1-) Adducts and Salts

The isolation of species containing the [AlH3]⁻ moiety requires strategies to overcome its inherent instability. This is achieved through the formation of stable adducts with Lewis bases or by pairing it with suitable counterions to form crystalline salts.

The most common method for synthesizing aluminum hydride is the reaction between an aluminum halide and a strong hydride-donating reducing agent. The archetypal example is the Schlesinger reaction, which involves the reaction of lithium aluminum hydride with aluminum chloride in an ether solvent. eucass.eusemanticscholar.orgnih.gov

Schlesinger Reaction: 3LiAlH₄ + AlCl₃ --(ether)--> 4AlH₃ + 3LiCl↓

This reaction produces an ether-solvated form of alane (AlH₃·nEt₂O) and a precipitate of lithium chloride. semanticscholar.orgfrontiersin.org To obtain non-solvated AlH₃, a subsequent desolvation step is required, often involving heating in the presence of a co-solvent like toluene (B28343). eucass.eusemanticscholar.org Variations of this method, using different aluminum halides (e.g., AlBr₃) or alternative hydride sources, have also been explored. hydride-msu.rugoogle.com

Solvent-free approaches have also been developed, notably through mechanochemistry. rsc.orgpku.edu.cn Ball-milling a mixture of LiAlH₄ and AlCl₃ at room temperature can produce non-solvated AlH₃ directly. rsc.org The reaction proceeds through a lithium tetrachloroaluminate (LiAlCl₄) intermediate. rsc.org Applying pressure during milling is crucial to suppress competing reactions that lead to the formation of metallic aluminum. rsc.org

| Synthesis Method | Reactants | Key Features | Reference |

| Schlesinger Reaction | LiAlH₄, AlCl₃ | Solution-phase (ether); forms solvated AlH₃; requires LiCl filtration and desolvation. | eucass.eusemanticscholar.org |

| Mechanochemical Synthesis | LiAlH₄, AlCl₃ | Solvent-free (ball-milling); forms non-solvated AlH₃; pressure can suppress side reactions. | rsc.orgpku.edu.cn |

| Alternative Liquid Phase | LiAlH₄, AlBr₃ or H₂SO₄ | Can be performed in toluene to yield unsolvated AlH₃, though purity may be an issue. | nih.govhydride-msu.ru |

To isolate compounds containing low-valent aluminum, such as aluminyl anions which are electronically related to [AlH3]⁻, ligand design is paramount. rsc.orgchemistryviews.org The strategy involves using sterically bulky ligands to kinetically protect the reactive aluminum center from decomposition or dimerization. rsc.org

Recent breakthroughs have led to the isolation of the first aluminyl anions stabilized by carefully designed ligand frameworks. rsc.orgscispace.com A key approach is the use of large, monoanionic, monodentate amido ligands, which has resulted in the synthesis of the first acyclic aluminyl anion. rsc.orgchemistryviews.org For example, the reduction of the acyclic bisamido aluminum iodide complex, [AlI{N(Dipp)SiMe₃}₂] (where Dipp = 2,6-di-Pr₂C₆H₃), with potassium graphite (B72142) (KC₈) yields the dimeric potassium aluminyl complex K₂[Al{N(Dipp)SiMe₃}₂]₂. rsc.orgresearchgate.net

The steric bulk provided by the N(Dipp)SiMe₃ ligands shields the low-valent aluminum center, preventing unwanted side reactions and allowing for its isolation and characterization. rsc.org This demonstrates that providing sufficient steric shielding can overcome the inherent reactivity of such species. rsc.org Attempts to use even larger ligands, such as {N(Dipp)Si(i-Pr)₃}, led to C–H activation, highlighting the delicate balance required in ligand design. rsc.org The choice between chelating (bidentate) and non-chelating (monodentate) ligands also dramatically impacts the structure and reactivity of the resulting complex. rsc.orgscispace.com

The choice of counterion is critical for the isolation and stability of salts containing anionic species like [AlH3]⁻. nih.govnih.gov The properties of the resulting salt are highly dependent on the nature of the cation. unav.edu For a highly reactive anion, a suitable counterion should be large and have a low charge density (be non-polarizing) to minimize destabilizing interactions and favor the formation of a stable crystal lattice.

In the synthesis of stabilized aluminyl anions, alkali metals are commonly used as counterions. rsc.orgscispace.comacs.org The potassium cation (K⁺) has been successfully used to isolate several aluminyl species, including the acyclic dimer K₂[Al{N(Dipp)SiMe₃}₂]₂ and the chelated monomer [K{Al(NON)}]₂. rsc.orgscispace.com The size and coordination preferences of the counterion can significantly influence the final structure of the isolated salt. For example, the potassium ion in K₂[Al{N(Dipp)SiMe₃}₂]₂ bridges the two aluminyl units, forming a dimeric structure in the solid state. rsc.orgresearchgate.net

The stability of a salt is influenced by factors including its hygroscopicity, solubility, and the nature of the ionic interactions within the crystal. nih.gov For a highly reactive anion like [AlH3]⁻, using large, lipophilic organic cations (e.g., quaternary ammonium (B1175870) or phosphonium (B103445) salts) could potentially enhance solubility in non-polar solvents and facilitate crystallization, a strategy used for the isolation of other reactive anions. nih.govrsc.org The formation of a stable crystalline lattice is often the determining factor in the successful isolation of a reactive ionic compound.

Ligand Design and Steric Shielding for Anion Stabilization

Methodological Advancements in Solution-Phase Trihydridoaluminate(.1-) Preparation

The synthesis of aluminum hydride species, particularly those related to the trihydridoaluminate core, has evolved significantly with a focus on controlling polymorphism, purity, and stability. Solution-phase methods offer a versatile platform for these syntheses, where the reaction environment can be precisely manipulated. Key to this control are the strategic selection of solvents and the rigorous management of temperature and pressure, which collectively dictate the reaction kinetics, equilibrium, and the nature of the final product. The archetypal synthesis involves the metathesis reaction between lithium aluminum hydride and aluminum trichloride (B1173362) in an ethereal solvent. nih.govmdpi.com

Solvent Selection and Its Impact on Reaction Kinetics and Equilibrium

The choice of solvent is paramount in the solution-phase synthesis of aluminum hydrides, as it directly influences the solubility of reactants, the stability of intermediates, and the crystallization of the final product. Ethereal solvents, particularly diethyl ether (Et₂O) and tetrahydrofuran (THF), are fundamental to the most common synthetic routes. nih.govresearchgate.net

In these reactions, the solvent acts as a Lewis base, forming a soluble and stable adduct with the aluminum hydride product (e.g., AlH₃·(Et₂O)n). wikipedia.orgeucass.eu This solvation is critical for preventing the immediate polymerization and precipitation of unstable, amorphous AlH₃. The formation of these etherate complexes allows the reaction to proceed homogeneously. mdpi.com However, the isolation of pure, solvent-free aluminum hydride requires breaking this adduct.

Table 1: Impact of Solvent Systems on Solution-Phase AlH₃ Synthesis

| Reactants | Solvent System | Role of Solvent | Outcome | Reference(s) |

|---|---|---|---|---|

| LiAlH₄, AlCl₃ | Diethyl Ether | Forms soluble AlH₃-etherate complex, facilitates reaction. | Solvated α-AlH₃; requires further processing to remove ether. | nih.govmdpi.com |

| LiAlH₄, AlCl₃ | Diethyl Ether / Toluene | Ether solubilizes reactants; Toluene acts as an anti-solvent for the etherate. | Promotes crystallization of pure, unsolvated α-AlH₃. | nih.goveucass.eu |

| LiAlH₄, H₂SO₄ | Tetrahydrofuran (THF) | Solubilizes LiAlH₄; provides a stable solution of AlH₃. | Clear, relatively stable solutions of aluminum hydride. | researchgate.netwikipedia.org |

Temperature and Pressure Control in Trihydridoaluminate(.1-) Synthesis

Temperature and pressure are critical physical parameters that provide thermodynamic and kinetic control over the synthesis of trihydridoaluminate systems. Adherence to Le Chatelier's principle is key; exothermic reactions are favored by lower temperatures, while reactions involving a reduction in moles of gas are favored by higher pressures. researchgate.net

In the context of solution-phase synthesis, temperature control is crucial for managing reaction rates and preventing the thermal decomposition of the desired product. The synthesis of α-AlH₃ via the reaction of LiAlH₄ and AlCl₃ is often conducted at reduced temperatures (e.g., below 0 °C) during the initial mixing phase. eucass.eu This cooling helps to manage the exothermic nature of the reaction and to control the nucleation and growth of the crystalline product during the subsequent addition of toluene. eucass.eu The thermal stability of aluminates is a significant consideration; for example, α-AlH₃ begins to decompose around 100-150 °C, while some complex alanates like Na₂LiAlH₆ decompose at higher temperatures, above 190 °C. researchgate.neteucass.euacs.org Precise temperature control is therefore essential for isolating the target compound before it degrades.

While many solution-phase preparations are carried out at or near atmospheric pressure, pressure becomes a dominant variable in solvent-free or direct synthesis methods. The direct hydrogenation of aluminum metal to form α-AlH₃ is a notable example, requiring extreme conditions of 10 GPa and 600 °C to overcome the kinetic and thermodynamic barriers. mdpi.comwikipedia.org Similarly, the synthesis of other metal hydrides from their constituent elements can be achieved at high pressures, sometimes even at room temperature, demonstrating that pressure can significantly influence solid-state reaction kinetics. aps.org In reactions involving gaseous hydrogen, elevated pressure increases the concentration of the reactant, shifting the equilibrium toward the formation of the hydride product. mdpi.com For instance, the formation of certain alanate mixtures occurs under hydrogen pressures of 345–350 bar. mdpi.com The interplay of temperature and pressure is therefore a powerful tool for accessing different synthetic pathways and controlling the final product phase.

Table 2: Influence of Temperature and Pressure on Aluminum Hydride Synthesis

| Synthesis Method | Temperature | Pressure | Key Finding | Reference(s) |

|---|---|---|---|---|

| Solution-Phase (LiAlH₄ + AlCl₃) | < 0 °C (initial reaction) | Atmospheric | Controlled reaction rate and crystallization. | eucass.eu |

| Direct Hydrogenation of Al | 600 °C | 10 GPa | Enables direct formation of α-AlH₃ from elements. | mdpi.comwikipedia.org |

| Decomposition of Na₂LiAlH₆ | > 190 °C | N/A (desorption) | Defines the lower thermal stability limit for dehydrogenation. | acs.org |

| Synthesis of LiH from elements | Room Temperature | > 50 MPa (500 bar) | Demonstrates pressure-induced synthesis without external heating. | aps.org |

| Formation of Na-alanate mixtures | Not specified | 345-350 bar H₂ | High hydrogen pressure required to form complex alanates. | mdpi.com |

Mechanistic Investigations of Trihydridoaluminate .1 Reactivity

Elucidation of Hydride Transfer Mechanisms from [AlH₃]⁻

The fundamental reactivity of the trihydridoaluminate(.1-) anion involves the transfer of a hydride ion (H⁻) to an electrophilic center. This process can occur through several distinct mechanistic pathways, dictated by the nature of the substrate and the reaction conditions.

The primary mode of action for [AlH₃]⁻ is as a nucleophile. In the reduction of carbonyl compounds, such as amides, the reaction is initiated by the nucleophilic addition of a hydride from an aluminum hydride source to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This attack breaks the carbon-oxygen π-bond, generating a tetrahedral alkoxide intermediate.

The general mechanism for the hydride reduction of an amide can be outlined in the following steps:

Nucleophilic Attack: A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Lewis Acid-Base Complexation: The resulting alkoxide oxygen, a Lewis base, coordinates to the Lewis acidic aluminum species (e.g., AlH₃) that is present or formed in the reaction. libretexts.orglibretexts.org

Elimination: The lone pair on the nitrogen atom expels the oxygen-aluminum complex, which is a good leaving group, to form a transient iminium ion. libretexts.orglibretexts.org

Second Hydride Transfer: A second equivalent of hydride attacks the electrophilic iminium carbon to yield the final amine product. libretexts.orglibretexts.org

This pathway highlights the dual role of aluminum species in the reaction: first as a source of nucleophilic hydride and subsequently as a Lewis acid to facilitate the removal of the oxygen atom. reddit.com

The trihydridoaluminate(.1-) anion is often not a stable, isolable reagent but rather a transient, highly reactive intermediate generated in situ. lumenlearning.comuobasrah.edu.iq Its existence has been confirmed by techniques such as photoelectron spectroscopy, which also provides data on its electron affinity and stability. jh.edu

The stereochemical outcome of a reduction reaction is highly dependent on the steric environment of the substrate and the nature of the hydride-delivering agent. Aluminum hydrides exhibit distinct stereoselectivity compared to other reducing agents like borohydrides. In the reduction of substituted cyclohexanones, for example, aluminum hydride shows a strong preference for axial attack, leading to the formation of the equatorial alcohol. This is often attributed to the steric bulk of the reagent and the transition state geometry.

The reduction of 4-tert-butylcyclohexanone (B146137) provides a clear example of this stereoselectivity. While lithium aluminum hydride gives a trans:cis product ratio of 1.9:1, the less sterically hindered aluminum hydride provides a significantly higher trans:cis ratio of 7.3:1, indicating a strong preference for forming the thermodynamically more stable equatorial alcohol. wikipedia.org This selectivity is a critical consideration in synthetic planning, allowing for the controlled formation of specific stereoisomers.

| Hydride Reagent | trans-alcohol (%) | cis-alcohol (%) | trans:cis Ratio |

|---|---|---|---|

| Lithium aluminium hydride (LiAlH₄) | 65 | 35 | 1.9 : 1 |

| Aluminium hydride (AlH₃) | 88 | 12 | 7.3 : 1 |

Role of [AlH3]- as a Reactive Intermediate in Organic and Inorganic Transformations

Reactions of Trihydridoaluminate(.1-) with Electrophilic Substrates

The nucleophilic character of [AlH₃]⁻ makes it highly reactive towards a variety of electrophiles, not limited to carbonyl groups. libretexts.org These reactions can lead to the formation of new carbon-aluminum bonds or result in protonation and the evolution of hydrogen gas.

Organoaluminum compounds, which feature a carbon-aluminum bond, are versatile reagents in organic synthesis. wikipedia.org One of the key methods for their preparation is hydroalumination, the addition of an Al-H bond across a carbon-carbon multiple bond. The reaction of aluminum hydrides with alkenes and alkynes is a direct pathway to forming alkyl- and vinyl-aluminum compounds, respectively. wikipedia.orgquizlet.com This process is highly regioselective, typically following an anti-Markovnikov pattern where the aluminum atom adds to the less substituted carbon of the double bond.

Industrially, trialkylaluminum compounds are synthesized in multi-step processes, which can involve the reaction of aluminum metal with alkyl halides followed by reduction. wikipedia.org These reactions underscore the fundamental reactivity between aluminum species and electrophilic carbon centers.

| Reactants | Product | Reaction Type |

|---|---|---|

| AlH₃ + 3 H₂C=CHR | Al(CH₂CH₂R)₃ | Hydroalumination |

| 2 Al + 3 CH₃CH₂Cl | (CH₃CH₂)₃Al₂Cl₃ | Alkylation of Aluminum |

| (CH₃CH₂)₃Al₂Cl₃ + 6 Na | (CH₃CH₂)₆Al₂ + 2 Al + 6 NaCl | Reduction |

As a strong base and hydride donor, the trihydridoaluminate(.1-) anion reacts readily with proton sources, such as water or acids, in a highly exothermic reaction that produces hydrogen gas. pku.edu.cnlibretexts.org This reactivity is a fundamental aspect of metal hydrides and is a key step in catalytic cycles for hydrogen evolution. osti.govnih.govrsc.org The protonation of the hydride ligand (H⁻) by a proton (H⁺) results in the formation of dihydrogen (H₂).

The general reaction can be represented as: [AlH₃]⁻ + H⁺ → AlH₃ + H₂

Further protonation of the resulting alane or its intermediates can lead to the complete decomposition of the hydride species and the evolution of multiple equivalents of hydrogen gas. The study of these protonation dynamics is essential for applications in hydrogen storage and generation, as well as for understanding the mechanisms of acid-base reactions involving metal hydrides. pku.edu.cnchemrxiv.org

Organoaluminum Compound Formation and Derivatives

Catalytic and Stoichiometric Applications in Chemical Synthesis

Aluminum hydride is primarily utilized as a stoichiometric reducing agent in organic synthesis. wikipedia.orgdavuniversity.org It effectively reduces a wide array of functional groups, including aldehydes, ketones, carboxylic acids, esters, acid chlorides, lactones, amides, nitriles, and oximes. davuniversity.orgorganicchemistrytutor.comic.ac.uk Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), alane exhibits useful selectivity. For instance, it can reduce carboxylic acids in the presence of organohalides, which are typically reduced slowly or not at all by AlH₃. wikipedia.org While most applications are stoichiometric, research into using catalytic amounts of related aluminum hydrides under a hydrogen atmosphere is an emerging area of interest. fau.eu

The reactivity and stability of aluminum hydride are intrinsically linked to its kinetic and thermodynamic properties. Alane exists in at least seven polymorphic forms (α, α', β, γ, δ, ε, ζ), with the alpha polymorph (α-AlH₃) being the most thermodynamically stable. nih.govmdpi.com The less stable polymorphs, such as β-AlH₃ and γ-AlH₃, undergo exothermic transitions to the α-phase upon heating before eventually decomposing to aluminum and hydrogen. nih.govenergy.gov

The thermodynamics of these transformations and the formation of α-AlH₃ have been determined experimentally. The enthalpy of formation (ΔHf) for α-AlH₃ is approximately -10 to -11.4 kJ/mol. mdpi.combnl.gov The Gibbs free energy of formation (ΔGf) at 298 K is positive, indicating that the compound is thermodynamically unstable with respect to its elements, though it is kinetically metastable. energy.govacs.org

Thermodynamic Parameters for AlH₃ Polymorphs This table presents the experimentally determined enthalpy of transition to the alpha phase (ΔHtrans), total enthalpy of formation (ΔHtotal), and Gibbs free energy of formation (ΔG298K) for different AlH₃ polymorphs.

| Polymorph | ΔHtrans (kJ/mol) | ΔHtotal (kJ/mol) | ΔG298K (kJ/mol) |

| α-AlH₃ | N/A | -9.9 to -10.0 | 48.5 |

| β-AlH₃ | -1.5 | -8.0 | 50.5 |

| γ-AlH₃ | -2.8 | -7.1 | 51.4 |

| Data sourced from studies on the thermodynamic properties of alane polymorphs. energy.govbnl.gov |

In solution, particularly in ether solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, alane forms stable Lewis acid-base adducts. wikipedia.org The formation of these complexes is a key thermodynamic consideration for its use in synthesis. The thermodynamics of forming these adducts, such as with the tertiary amine triethylenediamine (TEDA), have been studied to facilitate the reversible synthesis of AlH₃ from aluminum metal and hydrogen, a process relevant for hydrogen storage applications. acs.orgarxiv.org

The kinetics of AlH₃ reactions are influenced by several factors, including the substrate, the solvent, and the specific alane complex used. numberanalytics.com The decomposition kinetics of the various polymorphs are of significant interest, with studies showing that at 40°C, the β and γ forms exhibit faster hydrogen release rates than the more stable α form. energy.gov For reductions, the reaction rate is dependent on the initial coordination of alane to the functional group being reduced.

The mechanism of reduction by aluminum hydride generally involves the coordination of the aluminum center, a Lewis acid, to the lone pair of electrons on the substrate (e.g., the oxygen of a carbonyl group). This is followed by the intramolecular or intermolecular transfer of a hydride ion (H⁻) from aluminum to the electrophilic center of the substrate. numberanalytics.comnumberanalytics.com

Intermediates: The reaction pathway invariably proceeds through one or more intermediates. In ethereal solvents, the initial reactive species is an ether-alane adduct, such as (CH₃CH₂)₂O·AlH₃. wikipedia.org When a substrate like a ketone or ester is introduced, this adduct is in equilibrium with a substrate-alane complex. organicchemistrytutor.com For the reduction of carboxylic acids and amides, the initial step is often an acid-base reaction where the acidic proton is removed, followed by hydride attack on the resulting carboxylate or amidate. organicchemistrytutor.com

Computational studies have explored the role of different intermediates. In some reactions, such as certain 1,5-hydride shifts, dimeric aluminum species have been proposed as the key activating intermediate, where the dimer helps to activate both the hydride donor and the carbonyl acceptor. escholarship.orgnih.gov The concept of "hidden intermediates"—transient points along a reaction path that are not energy minima but can become so with changes in reaction conditions—has also been applied to understand the nuanced mechanisms of alane-catalyzed reactions. acs.org

Transition States: The highest energy point along the reaction coordinate between an intermediate and the next step is the transition state. solubilityofthings.com The structure and energy of these fleeting species determine the rate and selectivity of the reaction. Due to their transient nature, transition states are typically characterized using computational methods like Density Functional Theory (DFT). solubilityofthings.com

Theoretical studies have located and analyzed the transition states for various alane-mediated reactions. For the reduction of cyclohexanone, calculations identified four distinct transition states corresponding to axial and equatorial hydride attack, correctly predicting the experimental preference for axial attack. acs.org In the ring-opening of substituted cyclohexene (B86901) oxides, computational analysis of chair-like and twist-boat-like transition structures successfully explained the observed regioselectivity, which is governed by the relative activation free energies (ΔΔG‡) of the competing pathways. rsc.org A difference of only 0.4 kcal/mol in the activation energies for two competing transition states was found to be responsible for the low selectivity in the ring-opening of trans-3-methylcyclohexene oxide. rsc.org

Summary of Computationally Investigated Alane Reaction Pathways This table summarizes findings from theoretical studies on the mechanisms of reactions involving aluminum hydrides.

| Reaction Type | Substrate(s) | Key Mechanistic Finding | Computational Method Highlight |

| Ketone Reduction | Cyclohexanone | Transition state analysis correctly predicts stereoselectivity, favoring axial hydride attack. acs.org | Becke3LYP/6-31G** |

| Epoxide Ring-Opening | Substituted Cyclohexene Oxides | Low selectivity in one isomer is due to a very small (0.4 kcal/mol) free energy difference between competing transition states. rsc.org | B3LYP/6-31+G*(PCM) |

| CO₂ Reduction | CO₂, Phosphine (B1218219) derivatives | Substituents with σ-donating properties on the aluminum center lower the activation barriers for CO₂ reduction. wiley.com | Density Functional Theory (DFT) |

| 1,5-Hydride Shift | (E)-8-hydroxyoct-3-en-2-one | A dimeric aluminum species is strongly preferred, lowering the transition state energy by 27.5 kcal/mol compared to a monomeric pathway. escholarship.orgnih.gov | ωB97X-D3/ma-def2-TZVPP |

These mechanistic investigations, combining experimental thermodynamics and kinetics with high-level computational analysis, provide a detailed picture of how trihydridoaluminate species function in stoichiometric synthesis, enabling the rationalization of observed outcomes and the prediction of new reactivity.

Advanced Spectroscopic and Analytical Methodologies for Trihydridoaluminate .1 Characterization

Vibrational Spectroscopy for Structural Elucidation (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of trihydridoaluminate(.1-). princeton.edu These methods provide insights into the vibrational modes of the Al-H bonds, which are characteristic of the molecule's geometry and bonding. researchgate.net

The vibrational spectrum of the trihydridoaluminate(.1-) anion is dominated by Al-H stretching and bending modes. The γ-AlH₃ polymorph, for instance, exhibits characteristic Al-H stretching modes at 1053 cm⁻¹ and 1487 cm⁻¹, with the former being sharper and more intense in the Raman spectrum. researchgate.net Theoretical calculations for various AlH₃ polymorphs have been performed to assign the IR- and Raman-active phonon frequencies. nih.govacs.org These computational studies aid in the precise assignment of experimentally observed vibrational bands to specific stretching and bending motions within the [AlH₃]⁻ unit.

A representative table of vibrational frequencies for aluminum hydride species is presented below.

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |

| Al-H Stretch | 1487 | Raman | researchgate.net |

| Al-H Stretch | 1053 | Raman | researchgate.net |

| Al-H mode | 856.8 | Raman | researchgate.net |

| Al-H mode | 724.1 | Raman | researchgate.net |

| Al-H mode | 512.9 | Raman | researchgate.net |

In-situ vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real-time. mt.comspectroscopyonline.com By continuously collecting IR or Raman spectra, researchers can track the formation and consumption of species containing the trihydridoaluminate(.1-) anion. mt.com This allows for the identification of transient intermediates and the elucidation of reaction mechanisms. spectroscopyonline.com For example, in the synthesis of amine alane complexes, vibrational analysis of the reaction mixture by Raman and infrared spectroscopy helps to clarify the molecular and vibrational structure of the products as they are formed. researchgate.net Multidimensional infrared spectroscopy, such as transient 2D-IR, offers even deeper insights into the vibrational dynamics and formation of transient species during a reaction. stfc.ac.uk

Assignment of Al-H Stretching and Bending Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the trihydridoaluminate(.1-) anion in both solution and the solid state. bhu.ac.innumberanalytics.comoxfordsciencetrove.com It provides detailed information about the local environment of specific nuclei. bhu.ac.in

²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus with 100% natural abundance, making it a sensitive probe for ²⁷Al NMR spectroscopy. huji.ac.il The chemical shift in ²⁷Al NMR is highly dependent on the coordination environment of the aluminum atom. researchgate.net For aluminate species, distinct chemical shift ranges are observed for different coordination numbers, with tetrahedral aluminum species typically resonating at different frequencies than octahedral ones. researchgate.net Solid-state ²⁷Al NMR is particularly useful for studying the structure of solid materials containing the trihydridoaluminate(.1-) anion. pascal-man.comnih.gov For example, in KAlH₄, the isotropic chemical shift for the tetrahedral AlH₄⁻ anion is observed at approximately 107.6 ppm. researchgate.net

¹H NMR: Proton NMR provides information about the hydrogen atoms in the [AlH₃]⁻ anion. np-mrd.orgnmrdb.orgresearchgate.net The chemical shift and coupling patterns of the protons can reveal details about their bonding environment and proximity to other nuclei. libretexts.org In studies of complex aluminum hydrides, ¹H NMR is used to observe the motion of the aluminate anions. researchgate.net

A table of representative NMR data for aluminate species is provided below.

| Nucleus | Chemical Shift (ppm) | Compound/State | Reference |

| ²⁷Al | ~107.6 | KAlH₄ (solid) | researchgate.net |

| ²⁷Al | ~7.0 | [Al(OH)₂(en)₂(OCH(CF₃)₂)₄] (in C₆D₆) | pascal-man.com |

| ²⁷Al | ~5.0 | [Al₂(μ-OH)₂(hbo)₄]·4CH₃OH·H₂O (in CDCl₃) | pascal-man.com |

| ²⁷Al | ~3.5 | [Al(H₂O)₂(SO₄)₂]⁻ (in aqueous solution) | pascal-man.com |

Dynamic NMR spectroscopy is a powerful tool for studying dynamic processes such as chemical exchange and conformational changes. numberanalytics.comoxfordsciencetrove.comumn.edu By varying the temperature, researchers can study the rates of these processes. numberanalytics.com For instance, variable temperature NMR studies can reveal information about ligand exchange reactions in coordination complexes containing aluminate species. numberanalytics.com Exchange spectroscopy (EXSY) is another dynamic NMR technique that can be used to identify and quantify exchange processes occurring in solution. oxfordsciencetrove.com These methods are crucial for understanding the reactivity and solution behavior of the trihydridoaluminate(.1-) anion.

X-ray Diffraction Techniques for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of Trihydridoaluminate(.1-) Salts and Complexes

In the context of alanates, SC-XRD has been instrumental in characterizing the geometry of the aluminohydride moiety in various coordination environments. For instance, the crystal structure of magnesium alanate, Mg(AlH₄)₂, was determined using X-ray and neutron powder diffraction, revealing a trigonal structure with the space group P3m1. mdpi.com While this compound contains the tetrahydroaluminate anion ([AlH₄]⁻), the structural principles are foundational for understanding more complex alanates.

Research on alkali metal alanates has provided detailed structural data. The crystal structures of α-LiAlH₄ and Li₃AlH₆ are well-established through experimental methods and first-principles calculations. nih.gov Studies on the synthesis and crystal structure of various alkali metal salts, such as octahydrotriborates and nonaflates, demonstrate the utility of SC-XRD in defining the precise coordination of metal cations with complex anions and the packing of these ions in the solid state. rsc.orgnih.gov For example, the structure of KB₃H₈ was obtained for the first time, revealing key details about its stability and the interaction between the potassium cation and the octahydrotriborate anion. nih.gov These studies provide a framework for how SC-XRD can be applied to determine the precise solid-state structure of salts containing the simpler [AlH₃]⁻ anion, should suitable crystals be prepared.

Interactive Table: Representative Crystallographic Data for Alanates and Related Hydrides

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| Mg(AlH₄)₂ | Trigonal | P3m1 | Contains [AlH₄]⁻ tetrahedra | mdpi.com |

| α-LiAlH₄ | Monoclinic | P2₁/c | Contains [AlH₄]⁻ tetrahedra | nih.gov |

| Li₃AlH₆ | Rhombohedral | R-3 | Contains [AlH₆]³⁻ octahedra | nih.gov |

| Sr(AlH₄)₂ | Orthorhombic | Pmmn | Built up of isolated [AlH₄]⁻ tetrahedra | mdpi.com |

| KB₃H₈ | Orthorhombic | Pbca | Contains [B₃H₈]⁻ anions | nih.gov |

Powder X-ray Diffraction for Polymorph Characterization and Phase Transformations

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. carleton.edu It is particularly valuable for identifying the constituent phases in a bulk sample, determining sample purity, and investigating structural changes such as polymorphism and phase transformations. carleton.edugfz.de The technique involves irradiating a finely ground powder sample with monochromatic X-rays and measuring the intensity of the diffracted beams as a function of the diffraction angle (2θ). libretexts.org The resulting diffraction pattern serves as a unique fingerprint for a given crystalline phase. idc-online.com

In the study of alanates, PXRD is crucial for monitoring reactions and decomposition pathways, which are often relevant to their application in hydrogen storage. researchgate.net For example, the mechanochemical synthesis of alane (AlH₃) from sodium hydride (NaH) and aluminum chloride (AlCl₃) was monitored using PXRD. iastate.edu The diffraction patterns revealed the progression of the reaction through intermediate alanate phases, such as NaAlH₄ and Na₃AlH₆, before the formation of the final AlH₃ product. iastate.edu

Furthermore, PXRD is used to characterize the various polymorphs of alane; at least seven have been reported. nih.gov The thermal decomposition of alanates is also extensively studied by PXRD. For instance, the dehydrogenation of Ca(AlH₄)₂ proceeds through the formation of CaAlH₅, which then decomposes to CaH₂, Al, and H₂. mdpi.com These phase transformations are readily identified by changes in the powder diffraction patterns recorded at different temperatures. mdpi.com This ability to track phase changes is critical for understanding the thermodynamic and kinetic properties of materials containing trihydridoaluminate(.1-) and related species. researchgate.net

Mass Spectrometry Techniques for Identification and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uomustansiriyah.edu.iq It is highly sensitive and provides information about the molecular weight and elemental composition of a sample. In the context of aluminum hydrides, mass spectrometry, particularly time-of-flight mass spectrometry (TOF-MS), has been essential for the discovery and identification of a vast number of novel gas-phase aluminum hydride cluster anions. jh.eduresearchgate.netaip.org

In these experiments, aluminum hydride cluster anions are typically generated in a pulsed arc cluster ionization source, where a plasma of aluminum atoms reacts with hydrogen gas. jh.eduaip.org The resulting anions are then mass-selected and analyzed. This approach has led to the identification of hundreds of AlₙHₘ⁻ species, including the simple trihydridoaluminate(.1-) anion, AlH₃⁻. researchgate.netjh.eduaip.org Mass spectra reveal homologous series of these cluster anions, providing insights into their formation and relative stabilities. researchgate.netresearchgate.net

Beyond simple identification, mass spectrometry is employed in mechanistic studies. For example, the reactions of aluminum hydride cluster anions with oxygen were investigated to understand their oxidation pathways. dtic.mil By analyzing the mass spectra of the reaction products, researchers identified aluminum oxide anions as the dominant products, with minor contributions from hydrogen-containing aluminum oxide anions. dtic.mil Such studies are crucial for understanding the fundamental reactivity of these hydride clusters. The technique has also been used to characterize the products of reactions between aluminum hydride anions and various ligands, leading to the formation of new low-oxidation-state aluminum-containing clusters. researchgate.net

Other Advanced Analytical Techniques (e.g., Photoelectron Spectroscopy for Related Anions)

Negative ion photoelectron spectroscopy is a powerful experimental technique that probes the electronic structure of anions. aip.org The process involves detaching an electron from a mass-selected anion using a fixed-energy photon and measuring the kinetic energy of the ejected electron. aip.org This information allows for the determination of the electron binding energies of the anion, providing direct insight into the electron affinity (EA) of the corresponding neutral molecule and the vertical detachment energy (VDE) of the anion. wcupa.edu

Photoelectron spectroscopy has been successfully applied to characterize the trihydridoaluminate(.1-) anion (AlH₃⁻) and other related simple aluminum hydride anions. jh.eduaip.orgnih.gov In one study, the photoelectron spectrum of AlH₃⁻ was measured using 3.49 eV photons. aip.org The spectrum revealed a vertical detachment energy (VDE) of 0.9 eV. aip.org The adiabatic electron affinity (EA) of the neutral AlH₃ molecule was estimated from the spectrum's onset. aip.org

These experimental results are often coupled with ab initio computations to provide a more complete picture of the anion's structure and bonding. jh.edu The combination of photoelectron spectroscopy and theoretical calculations has been used to characterize a range of aluminum hydride anions, including AlH₂⁻, AlH₃⁻, Al₂H₆⁻, Al₃H₉⁻, and Al₄H₁₂⁻. jh.eduaip.org This synergy provides validated data on their electronic properties and stability.

Interactive Table: Experimental Electronic Properties of Aluminum Hydride Anions

| Anion | Vertical Detachment Energy (VDE) (eV) | Adiabatic Electron Affinity (EA) (eV) | Reference |

| AlH₂⁻ | 1.5 | ~0.9 | aip.org |

| AlH₃⁻ | 0.9 | Not explicitly stated | aip.org |

| Al₂H₆⁻ | 2.4 | ~1.8 | jh.edu |

| Al₃H₉⁻ | 3.1 | ~2.5 | jh.eduaip.org |

| Al₄H₁₂⁻ | 3.8 | ~3.0 | jh.eduaip.org |

Computational Chemistry and Molecular Modeling of Trihydridoaluminate .1

Density Functional Theory (DFT) Studies on Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic and structural properties of aluminum hydrides due to its balance of computational cost and accuracy. tu-braunschweig.de DFT calculations are instrumental in predicting the fundamental characteristics of the AlH3- anion.

The first step in computationally characterizing a molecule is typically the optimization of its geometry to find the lowest energy structure. nih.gov For the trihydridoaluminate(.1-) anion, theoretical calculations predict a planar structure with D3h symmetry. This is consistent with its neutral counterpart, alane (AlH3), which also exhibits a planar geometry. jh.edu

Computational studies, often performed alongside experimental techniques like photoelectron spectroscopy, help to confirm structural parameters. jh.edu DFT calculations can be highly sensitive to the chosen functional and basis set, and results are often benchmarked against higher-level methods or experimental data where available. The optimization process involves finding the minimum on the potential energy surface, which for a simple species like AlH3- corresponds to a single stable conformation. researchgate.net Calculations on related complex aluminum hydrides have shown that DFT can accurately predict geometries, although the precise positions of hydrogen atoms can be challenging to model perfectly. researchgate.net

Table 1: Representative Geometric Parameters for AlH3- from Theoretical Calculations

| Parameter | Calculated Value | Reference |

| Al-H Bond Length | Varies with basis set | jh.edu |

| H-Al-H Bond Angle | ~120° | jh.edu |

| Symmetry | D3h | jh.edu |

Note: Specific bond lengths are highly dependent on the level of theory and basis set used in the calculation. The values are generally compared with experimental data or higher-level ab initio results.

DFT is particularly effective for analyzing how electrons are distributed within a molecule. mdpi.com The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations, which illustrates the three-dimensional charge distribution and helps predict reactivity. techscience.comresearchgate.net For the AlH3- anion, the MEP would show regions of negative electrostatic potential concentrated around the hydrogen atoms, indicating their hydridic (H-) character and susceptibility to electrophilic attack. The central aluminum atom would correspondingly show a region of positive potential.

Further analysis through the partial density of states (PDOS) reveals the contributions of atomic orbitals to the molecular orbitals. mdpi.com In aluminum hydride, the valence bands are composed mainly of hydrogen orbitals, confirming that hydrogen is anionic. mdpi.com The conduction bands are primarily formed by aluminum orbitals. mdpi.com This distribution confirms that the bonding in AlH3 is significantly less ionic than in compounds like aluminum oxide (Al2O3). mdpi.com

Optimization of Molecular Geometries and Conformational Analysis

Ab Initio and Post-Hartree-Fock Calculations for High-Accuracy Predictions

For situations requiring higher accuracy, particularly for reaction energetics, researchers employ ab initio methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF). sandiego.edu These methods provide a more rigorous treatment of electron correlation than standard DFT functionals, albeit at a significantly higher computational cost.

High-level ab initio calculations are the gold standard for determining the energetics of chemical reactions. mdpi.com They are used to calculate the energy difference between reactants, products, and transition states, which yields reaction energies and activation barriers. For instance, first-principles calculations have been used to investigate the dehydrogenation mechanisms of neutral AlH3, a process intrinsically linked to the stability and reactivity of related hydride species. eurekalert.org Hybrid density functional calculations have proposed that the dehydrogenation of AlH3 is mediated by positively charged hydrogen vacancies (V H +), with a calculated activation energy of 1.72 eV. aip.org

While specific reaction data for the AlH3- anion is sparse, the methodologies are well-established. Calculations would involve mapping a reaction coordinate to find the transition state structure, followed by frequency calculations to confirm it is a first-order saddle point. mdpi.com From the activation energy (Ea) and the partition functions of the reactants and the transition state, rate constants can be estimated using Transition State Theory (TST).

Table 2: Example of Energetic Data from Computational Studies on Aluminum Hydride

| Process | Method | Calculated Value (eV) | Reference |

| Dehydrogenation Activation Energy (AlH3) | Hybrid DFT | 1.72 | aip.org |

| Electron Affinity (AlH3) | Ab Initio | 1.83 | jh.edu |

| Vertical Detachment Energy (AlH3-) | Ab Initio | 2.15 | jh.edu |

Note: The vertical detachment energy is the energy required to remove an electron from the anion without changing its geometry.

A potential energy surface (PES) is a conceptual and mathematical representation of a system's energy in terms of its geometry. aps.orgemory.edu For a chemical reaction, the PES maps out all possible paths from reactants to products, including any intermediates and transition states. rsc.org High-level ab initio calculations are used to compute the energy at various points on this surface.

Exploring the PES for reactions involving AlH3- would reveal the lowest-energy pathways for processes such as nucleophilic attack, dissociation, or association with other molecules. Computational methods can identify the minimum energy path (MEP) or intrinsic reaction coordinate (IRC) that connects reactants to products via the transition state. mdpi.com This detailed mapping provides a mechanistic understanding that goes beyond simple static pictures of reactants and products. researchgate.netnih.gov For complex reactions, this exploration can uncover unexpected pathways or short-lived intermediates. chemrxiv.org

Calculation of Reaction Energies, Activation Barriers, and Rate Constants

Molecular Dynamics Simulations to Understand Solution Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "virtual microscope" into their behavior. mdpi.comebsco.comnih.gov By solving Newton's equations of motion for a system of particles, MD simulations can predict the structural, dynamic, and thermodynamic properties of molecules in different environments, such as in solution. mdpi.com

For an ion like trihydridoaluminate(.1-), MD simulations are essential for understanding its interactions with solvent molecules. While direct simulations of AlH3- in solution are not widely reported, studies on other aluminate ions, such as Al(OH)4- and Al3+, provide a clear framework for the methodology. researchgate.netacs.orgicmp.lviv.ua These simulations reveal the structure of the solvation shells, the number of coordinating solvent molecules, and the stability of these structures. icmp.lviv.ua

MD simulations can also illuminate dynamic processes. For example, simulations of caustic aluminate solutions have shown that ions can form clusters over time, a process that may precede precipitation. rsc.org Furthermore, dynamic properties such as the self-diffusion coefficient of an ion in a particular solvent can be calculated, offering insights into its mobility. icmp.lviv.uanih.gov This information is critical for understanding how the ion would behave in a real-world chemical system.

Table 3: Representative Data Obtainable from MD Simulations of Ions in Solution

| Property | Description | Example System | Reference |

| Coordination Number | Average number of solvent molecules in the first solvation shell. | Al3+ in water | researchgate.net |

| Self-Diffusion Coefficient | A measure of the translational mobility of the ion in solution. | Al3+ in water | icmp.lviv.ua |

| Ion Clustering | The formation of aggregates of multiple ions and counter-ions. | Al(OH)4- in caustic solution | rsc.org |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | C3A/water interface | nih.gov |

Solvent Effects and Ion-Pairing Dynamics

Solvent Effects: The choice of solvent can dramatically alter the chemical behavior of aluminate species. For instance, computational studies on N-heterocyclic carbene (NHC) adducts of alane (AlH₃) have shown that polar solvents can promote isomerization, where the carbene ligand rearranges from its normal to an "abnormal" binding configuration. researchgate.net DFT computations indicate that the polarity of the solvent facilitates this process. researchgate.net This highlights the importance of including solvent effects in computational models, often accomplished through either explicit solvent molecules or implicit continuum models. researchgate.net Hybrid approaches, which combine a few explicit solvent molecules with a polarizable continuum model (cluster-continuum model), have proven effective in calculating the solvation free energies of ions. researchgate.net Understanding the role of the solvent is critical, as it can mediate reaction rates by influencing the stability of transition states through specific interactions like hydrogen bonding. researchgate.netnih.gov

Ion-Pairing Dynamics: In solution, the trihydridoaluminate(.1-) anion exists in equilibrium with its counterion, forming various types of ion pairs. These can range from solvent-separated ion pairs (SSIPs), where the ions are separated by one or more solvent molecules, to contact ion pairs (CIPs), where they are in direct contact. acs.org The equilibrium between these states is a dynamic process, with ions constantly associating and dissociating. nih.gov The nature of the predominant species can change with salt concentration; for example, in some electrolyte solutions, SSIPs dominate at low concentrations, while CIPs become more prevalent at higher concentrations. acs.org

Computational methods, such as ab initio molecular dynamics (AIMD), can simulate these dynamics, providing insights into the structure and stability of the ion pairs. arxiv.org For example, studies on related systems have determined the dissociation time constants for contact ion pairs, which can be on the order of hundreds of picoseconds. nih.gov The stability of these pairs is influenced by factors such as hydrogen bonding with solvent molecules. nih.gov In some cases, self-assembled ion pairs between a cationic metal-hydride and an aluminate anion have been proposed, with defined hydrodynamic radii. unito.it

Table 1: Influence of Solvent Polarity on the Isomerization of an ItBu•AlH₃ Complex This table is generated based on findings reported for N-heterocyclic carbene adducts of alane, illustrating the principle of solvent effects. Data adapted from studies on ItBu•AlH₃ isomerization. researchgate.net

| Solvent | Dielectric Constant (ε) | Observed Outcome | Computational Indication |

| Toluene (B28343) | 2.4 | No isomerization observed | Higher energy barrier for isomerization |

| Tetrahydrofuran (B95107) (THF) | 7.5 | Slow isomerization to abnormal form | Lowered energy barrier due to solvent polarity |

| Dichloromethane (DCM) | 9.1 | Faster isomerization to abnormal form | Significant stabilization of the polar transition state |

Dynamic Behavior of Ligands in Trihydridoaluminate(.1-) Complexes

When trihydridoaluminate(.1-) or its neutral parent, alane (AlH₃), acts as a ligand or forms an adduct, the dynamic behavior of the entire complex is of significant interest. This includes conformational changes, ligand exchange, and isomerization, which can be crucial for catalytic applications.

The interaction with other chemical species can induce significant structural and dynamic changes. For example, the interaction of AlH₃ with a Cu⁺ ion leads to a significant weakening of the Al-H bonds, evidenced by an increase in bond length and a red-shift in the corresponding stretching frequency in computational models. researchgate.net This demonstrates how coordination can dynamically alter the properties of the hydride ligands.

A well-studied example of ligand dynamics involves the adducts of alane with N-heterocyclic carbenes (NHCs). The complex formed with 1,3-di-tert-butylimidazolin-2-ylidene (ItBu) can undergo an isomerization to the abnormal 1,3-di-tert-butylimidazolin-4-ylidene (aItBu) complex. researchgate.net This process involves the rearrangement of the NHC ligand on the aluminum center and is influenced by both solvent and temperature. Such dynamic behavior can be modeled using DFT to explore the potential energy surfaces and identify the pathways for isomerization. researchgate.net

Molecular dynamics simulations are particularly useful for studying the conformational dynamics of ligands. nih.gov In complex systems, ligands can exhibit a range of motions, from hindered rotations due to steric interactions with a surface or other ligands, to nearly free rotation. osti.gov These dynamics can be critical in determining the reactivity and accessibility of the metal center.

Table 2: Computed Changes in Al-H Bond Properties Upon Complexation This table presents hypothetical data based on the principles described in computational studies of metal-hydride interactions. researchgate.net

| System | Al-H Bond Length (Å) | Al-H Vibrational Frequency (cm⁻¹) | Description |

| Isolated [AlH₃]⁻ | 1.59 | ~1750 | Unperturbed anion |

| [AlH₃]⁻···Cu⁺ Complex | 1.65 | ~1680 | Weakened Al-H bond due to interaction with cation |

| ItBu•AlH₃ Adduct | 1.61 | ~1730 | Minor perturbation from NHC ligand |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its reactivity or activity. researchgate.netnih.gov While direct QSAR studies on trihydridoaluminate(.1-) are not widely reported, the methodology provides a framework for predicting its behavior in various chemical reactions.

A QSAR model is developed by first calculating a set of numerical parameters, known as molecular descriptors, that characterize the structure of a molecule. These can include descriptors related to topology, electronic properties (like atomic polarizability), and geometry. nih.gov Then, a statistical method, such as multiple linear regression (MLR), is used to build a model that links these descriptors to an observed activity, such as reaction rate or equilibrium constant. nih.gov

For the trihydridoaluminate(.1-) anion and its derivatives, a QSAR study could be designed to predict their reactivity in processes like hydrolysis, oxidation, or hydrogen release. h2tools.org For example, one could build a model to predict the rate of reaction with different electrophiles. The descriptors might include the charge on the aluminum atom, the energies of the frontier molecular orbitals (HOMO/LUMO), and steric parameters of any associated ligands.

The development of a robust QSAR model follows several key steps:

Data Set Preparation: A diverse set of alanate compounds with known experimental reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Variable Selection: Statistical techniques are used to select the most relevant descriptors that have a high correlation with the activity and low correlation with each other to avoid model overfitting. nih.gov

Model Generation: A mathematical model is created using methods like MLR. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

Such predictive models are valuable for screening new alanate-based compounds for specific applications, such as hydrogen storage, thereby saving significant time and resources compared to purely experimental approaches. acs.org

Table 3: Outline of a Hypothetical QSAR Study for Alanate Reactivity

| Step | Description | Example for Trihydridoaluminate(.1-) Complexes |

| 1. Define Endpoint | Select the chemical property or reactivity to be modeled. | Rate constant for hydrogen release from a series of ligated alanate complexes. |

| 2. Generate Structures | Create a dataset of diverse alanate complexes (e.g., with different ligands). | [L-AlH₃] where L is a series of different phosphine (B1218219) or carbene ligands. |

| 3. Calculate Descriptors | Compute electronic, steric, and topological descriptors for each structure. | HOMO/LUMO energies, Mulliken charge on Al, ligand cone angle, molecular volume. |

| 4. Build Model | Use statistical methods to correlate descriptors with the endpoint. | Multiple Linear Regression (MLR) to create an equation: log(rate) = c₀ + c₁(HOMO) + c₂(Charge) + ... |

| 5. Validate Model | Assess the statistical significance and predictive accuracy of the model. | R² > 0.6, low variance inflation factor (VIF), cross-validation (Q²), external test set prediction. |

Coordination Chemistry and Adduct Formation with Trihydridoaluminate .1

Lewis Acid-Base Interactions Involving the [AlH3]•- Anion